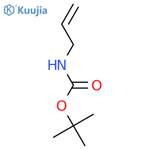

(Diacetoxyiodo)benzene

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2006,

1,

1-9